9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopenta[c]chromen core, substituted with a 2-chloro-6-fluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced onto the chromen core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7,9-bis[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
Compared to similar compounds, This compound stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups
Properties
Molecular Formula |
C20H16ClFO3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H16ClFO3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3 |
InChI Key |
ZDNLIINJTDNWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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